Product packaging for Amarolide 11-acetate(Cat. No.:CAS No. 29913-88-0)

Amarolide 11-acetate

Cat. No.: B12775276
CAS No.: 29913-88-0
M. Wt: 406.5 g/mol
InChI Key: HTUPNZUADSZJNJ-WGRRCHGUSA-N
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Description

Amarolide 11-acetate is a naturally occurring quassinoid compound with the molecular formula C22H30O7 and a molecular weight of 406.47 g/mol . It is a monoacetate derivative of amarolide, specifically the 11-acetate, and has a reported melting point of 264-265°C . This compound is isolated from plant species within the Simaroubaceae family, such as Ailanthus altissima . Compounds from this plant, including other complex molecules like ailanthone, have been the subject of research for their potential anti-inflammatory properties, particularly in models of ulcerative colitis . As a quassinoid, this compound is part of a class of molecules known for their complex, highly oxygenated structures, which are of significant interest in synthetic and medicinal chemistry research . Researchers can utilize this high-purity compound as a standard or as a starting material for further pharmacological and chemical investigations. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O7 B12775276 Amarolide 11-acetate CAS No. 29913-88-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29913-88-0

Molecular Formula

C22H30O7

Molecular Weight

406.5 g/mol

IUPAC Name

[(1S,2S,4S,6R,7S,9R,13S,14R,16S,17S)-4-hydroxy-2,6,14,17-tetramethyl-3,11,15-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] acetate

InChI

InChI=1S/C22H30O7/c1-9-6-14(24)20(27)22(5)12(9)7-15-21(4)13(8-16(25)29-15)10(2)17(26)18(19(21)22)28-11(3)23/h9-10,12-15,18-19,24H,6-8H2,1-5H3/t9-,10-,12+,13+,14+,15-,18-,19+,21-,22+/m1/s1

InChI Key

HTUPNZUADSZJNJ-WGRRCHGUSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C(=O)[C@@H]([C@@H]4CC(=O)O3)C)OC(=O)C)C)C)O

Canonical SMILES

CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)OC(=O)C)C)C)O

Origin of Product

United States

Phytochemical Isolation and Dereplication of Amarolide 11 Acetate

Natural Sources and Distribution of Amarolide (B1665945) 11-acetate-Containing Plants

Amarolide 11-acetate has been identified in several species within the Simaroubaceae family, which is predominantly distributed in tropical and subtropical regions. The primary documented sources include Ailanthus altissima and Simarouba versicolor. nih.govnih.govnih.gov

Ailanthus altissima, commonly known as the Tree of Heaven, is a rapidly growing deciduous tree native to northeast and central China. mdpi.com It is now considered an invasive species in many parts of the world, including North America, Europe, and Oceania. Despite its invasive nature, it is a known source of various quassinoids, including amarolide and its acetylated derivatives. nih.govmdpi.com

Simarouba versicolor, found in South America, is another plant from which this compound has been isolated. nih.govnih.gov Research into the chemical constituents of this species has led to the identification of several quassinoids and triterpenoids from its roots, stems, and fruits. nih.gov Other genera within the Simaroubaecae family, such as Eurycoma and Soulamea, are also rich sources of diverse quassinoids, although the presence of this compound specifically is less documented in these. nih.govrsc.org

Table 1: Natural Sources of this compound

Plant Species Family Common Name Native Distribution
Ailanthus altissima Simaroubaceae Tree of Heaven Northeast and Central China
Simarouba versicolor Simaroubaceae N/A South America

Methodologies for Extraction and Fractionation from Botanical Material

The initial step in isolating this compound from plant material involves extraction, typically using organic solvents to separate the desired compounds from the solid plant matrix.

Extraction: A common method involves the maceration or percolation of dried and powdered plant parts (e.g., roots, bark, stems) with ethanol (B145695). nih.gov The selection of the solvent is crucial; ethanol is effective for extracting a broad range of secondary metabolites, including quassinoids. The crude ethanol extract is then concentrated under reduced pressure to yield a residue.

Fractionation: The crude extract is a complex mixture requiring further separation, a process known as fractionation. This is typically achieved through liquid-liquid partitioning. The dried ethanol extract is first suspended in water and then sequentially partitioned with a series of immiscible organic solvents of increasing polarity. A typical fractionation scheme is as follows:

Petroleum Ether or Hexane: This initial wash removes highly nonpolar compounds like fats and waxes.

Ethyl Acetate (B1210297): This solvent is of intermediate polarity and is often the fraction where quassinoids, including this compound, are concentrated. nih.govmdpi.com

n-Butanol: This final partitioning step isolates more polar compounds.

The ethyl acetate-soluble fraction, being rich in the target quassinoids, is then collected and concentrated for further purification. nih.gov

Table 2: General Scheme for Extraction and Fractionation of Quassinoids

Step Procedure Purpose
1. Preparation Air-drying and powdering of plant material (e.g., roots, bark) Increase surface area for efficient solvent penetration.
2. Extraction Maceration or percolation with 95% Ethanol at room temperature. To produce a crude extract containing a wide range of phytochemicals.
3. Concentration Evaporation of the solvent under vacuum. To obtain a concentrated crude residue.
4. Fractionation Suspension of the residue in water followed by sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol). To separate compounds based on their polarity, concentrating quassinoids in the ethyl acetate fraction.

Advanced Chromatographic Techniques for Purification

Following extraction and fractionation, the enriched fraction containing this compound requires purification using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a principal method for the fine purification of natural products.

For quassinoids, Reversed-Phase HPLC (RP-HPLC) is commonly employed. This technique separates compounds based on their hydrophobicity.

Typical RP-HPLC System Parameters:

Stationary Phase: A C18 or C8 derivatized silica (B1680970) column is frequently used, which consists of silica particles bonded with octadecylsilane (B103800) or octylsilane (B1236092) groups, creating a nonpolar stationary phase. mdpi.comnih.gov

Mobile Phase: A gradient elution system is often used, starting with a higher proportion of a polar solvent (like water) and gradually increasing the proportion of a less polar organic solvent (like methanol (B129727) or acetonitrile). nih.gov Formic acid is often added to the mobile phase to improve peak shape and ionization efficiency for mass spectrometry detection. nih.gov

Detection: A Photodiode Array (PDA) detector is used to monitor the elution of compounds by measuring their UV absorbance across a range of wavelengths. Quassinoids typically show UV absorption maxima around 240-280 nm. nih.gov

Preparative HPLC is used to isolate pure compounds in sufficient quantities for structure elucidation and further studies. google.comrsc.org The fractions corresponding to specific peaks are collected, and the solvent is evaporated to yield the purified compound. The purity of the isolated this compound is then confirmed using analytical HPLC.

Dereplication Strategies for Known Quassinoids

In natural product discovery, a significant amount of effort can be spent re-isolating and re-identifying known compounds. Dereplication is the process of rapidly identifying known compounds in a mixture at an early stage to focus resources on novel discoveries. scilit.comresearchgate.net

For quassinoids, a powerful dereplication strategy involves the use of hyphenated analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). scilit.comresearchgate.net

LC-MS Based Dereplication: This approach couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. scilit.com

LC Separation: The fractionated extract is first separated by a rapid analytical HPLC method.

MS and MS/MS Analysis: As each compound elutes from the HPLC column, it enters the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]+), providing the molecular weight of the compound. For this compound (C₂₂H₃₀O₇), the expected molecular weight is approximately 406.5 g/mol . nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the molecular ion, producing a characteristic fragmentation pattern that serves as a structural fingerprint. nih.govresearchgate.net

Database Matching: The obtained data (retention time, molecular weight, and MS/MS fragmentation pattern) are compared against in-house or commercial natural product databases (e.g., Dictionary of Natural Products, SciFinder, PubChem). A match for all three parameters provides a high-confidence identification of a known compound, such as this compound, without the need for full isolation and spectroscopic analysis (like NMR). researchgate.netmdpi.com

This LC-MS-based workflow significantly accelerates the identification of known quassinoids within a complex plant extract, streamlining the discovery pipeline for new bioactive molecules. mdpi.com

Elucidation of the Chemical Structure and Stereochemistry of Amarolide 11 Acetate

Application of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

The first crucial step in elucidating the structure of an unknown compound is the determination of its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or five decimal places.

For Amarolide (B1665945) 11-acetate, HRMS analysis provides a highly precise measurement of its exact mass. This experimental value is then compared against the theoretical exact masses of potential elemental compositions. The molecular formula C₂₂H₃₀O₇, which has a calculated exact mass of 406.19915 Da, corresponds precisely with the data obtained from HRMS experiments. nih.gov This high degree of accuracy allows for the confident assignment of the molecular formula, ruling out other possible combinations of carbon, hydrogen, and oxygen that might have the same nominal mass. This foundational piece of information confirms the presence of 22 carbon atoms, 30 hydrogen atoms, and 7 oxygen atoms in the molecule, setting the stage for further spectroscopic analysis.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to build the molecular structure atom by atom and to define its stereochemistry.

While a complete, published set of specific NMR chemical shift assignments for Amarolide 11-acetate is not available in the reviewed literature, the following sections describe how standard NMR experiments are applied to deduce its known structure.

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would display distinct signals for each unique proton. Key expected signals include those for the four methyl groups (three on the carbon skeleton and one from the acetate (B1210297) group), various methylene (B1212753) (CH₂) and methine (CH) protons on the polycyclic core, and protons attached to oxygen-bearing carbons, which would appear at a lower field (higher ppm). The presence of the acetate group would be indicated by a characteristic singlet integrating to three protons, typically around δ 2.0-2.2 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. This compound would show 22 distinct signals corresponding to its 22 carbon atoms. The chemical shifts of these signals provide insight into the nature of each carbon. For example, signals in the δ 160-220 ppm range would indicate the carbonyl carbons of the ketone and ester functional groups. Carbons bonded to oxygen (C-O) would resonate in the δ 60-90 ppm range, while standard sp³-hybridized carbons would appear in the upfield region (δ 10-60 ppm).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-90 spectrum would only show signals for CH carbons. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent from all DEPT spectra. This information is invaluable for correctly assigning the carbon signals.

Interactive Data Table: Expected ¹³C NMR and DEPT Data for this compound (Note: This table is illustrative of the type of data obtained and is based on typical chemical shifts for quassinoids, as specific published data for this compound is unavailable.)

Carbon TypeExpected Chemical Shift Range (δ ppm)DEPT-135 Signal
C=O (Ketones)190 - 220Absent
C=O (Acetate)169 - 172Absent
C-O60 - 90Positive (CH) or Negative (CH2)
Quaternary C35 - 55Absent
CH (Methine)30 - 60Positive
CH₂ (Methylene)20 - 45Negative
CH₃ (Methyls)15 - 30Positive
CH₃ (Acetate)20 - 25Positive

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (³J-coupling). Cross-peaks in the 2D COSY spectrum connect these coupled protons, allowing for the tracing of proton-proton spin systems and the assembly of molecular fragments.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. Each cross-peak in the HMQC or HSQC spectrum links a specific proton signal to its corresponding carbon signal, enabling the definitive assignment of carbon resonances based on the already-assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most critical experiments for piecing together the entire carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. By identifying these long-range couplings, it is possible to connect the molecular fragments established by COSY and to place quaternary carbons and heteroatoms within the structure. For instance, the methyl protons of the acetate group would show an HMBC correlation to the carbonyl carbon of the acetate, which in turn would show a correlation to the proton on C-11, confirming the location of the acetate group.

Determination of Absolute Configuration through Advanced Methods

While NMR, particularly NOESY, can establish the relative stereochemistry of a molecule's chiral centers, it cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). Determining the absolute configuration requires other specialized techniques.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration. The experimental ECD spectrum of this compound would be compared to the spectra predicted by quantum-chemical calculations for both possible enantiomers. A match between the experimental and one of the calculated spectra provides a confident assignment of the absolute configuration.

X-ray Crystallography: This is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. The technique requires the formation of a high-quality single crystal of the compound or a suitable crystalline derivative. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise position of every atom in the molecule. When anomalous dispersion is used, the absolute stereochemistry can be determined unambiguously.

Comparative Spectroscopic Analysis with Analogous Quassinoids

The structure of a new natural product is often confirmed by comparing its spectroscopic data with that of known, structurally related compounds. This compound belongs to the well-studied picrasane (B1241345) class of quassinoids. ontosight.ai The NMR spectra of these compounds exhibit characteristic signals for the core skeleton. By comparing the ¹H and ¹³C NMR data of this compound to those of other known picrasane quassinoids, such as the parent compound Amarolide, researchers can quickly identify common structural motifs and confirm assignments. Deviations in chemical shifts can often be rationally explained by differences in substitution patterns. For example, the chemical shift of C-11 in this compound would be significantly different from that in Amarolide due to the presence of the electron-withdrawing acetate group, a phenomenon known as the acylation effect. This comparative approach provides an additional layer of confidence in the final structural elucidation.

Biosynthetic Pathways and Precursors of Amarolide 11 Acetate

Proposed Biogenetic Route within the Picrasane (B1241345) Framework

Quassinoids are understood to be biosynthesized via the triterpenoid (B12794562) biogenetic pathway, sharing early steps with another major class of triterpenoids, the limonoids. nih.govresearchgate.net These compounds are derived from C30 precursors, although typical quassinoids ultimately possess a C20 skeleton, leading to their classification as decanortriterpenoids. nih.gov

The proposed biosynthetic pathway begins with the cyclization of the linear C30 precursor, 2,3-oxidosqualene (B107256). nih.govfrontiersin.org This pivotal step is catalyzed by an oxidosqualene cyclase (OSC) to form a triterpenoid scaffold. nih.govnih.gov For quassinoids, this initial scaffold is believed to be tirucalla-7,24-dien-3β-ol. nih.govresearchgate.net Subsequent enzymatic modifications, including oxidation and rearrangement, convert this initial structure into the protolimonoid melianol (B1676181). nih.govnih.gov Melianol has been identified as a key shared intermediate in the biosynthetic pathways of both quassinoids and limonoids, providing the first molecular evidence for a long-hypothesized biosynthetic relationship between these two classes of compounds. nih.govresearchgate.net

Following the formation of melianol, the pathway diverges. For quassinoids, further complex skeletal rearrangements and tailoring steps, including oxidations and acetylations, are required to form the characteristic picrasane framework of compounds like Amarolide (B1665945) 11-acetate. uni-hannover.de These later steps involve significant structural modifications, including the cleavage of the side chain, which is facilitated by the initial functionalizations leading to melianol. nih.gov

Identification of Early Quassinoid Biosynthetic Enzymes and Genes

Significant progress in understanding quassinoid biosynthesis has come from studies on Ailanthus altissima. nih.govfrontiersin.org Through a combination of transcriptome sequencing and metabolomic analysis, researchers have identified the first three crucial enzymes in the pathway that leads to the formation of the intermediate melianol. nih.govnih.govfigshare.com

The initial committed step is the cyclization of 2,3-oxidosqualene, catalyzed by an oxidosqualene cyclase (OSC). nih.gov In A. altissima, this enzyme has been identified as a tirucalla-7,24-dien-3β-ol synthase. nih.gov

Following this cyclization, two specific cytochrome P450 monooxygenases (P450s) perform sequential oxidations. nih.govnih.gov The first P450 converts tirucalla-7,24-dien-3β-ol into dihydroniloticin (B1180404). The second P450 then acts on dihydroniloticin to produce melianol. nih.govresearchgate.net The identification of the genes encoding these enzymes was achieved by analyzing gene expression data across different plant tissues and correlating it with metabolite profiles, followed by transient expression of candidate genes in a model plant system (Nicotiana benthamiana) to confirm their function. nih.govfrontiersin.org

EnzymeGene (in A. altissima)FunctionSubstrateProduct
Oxidosqualene Cyclase (OSC)AaTSCyclization of the linear triterpenoid precursor2,3-oxidosqualeneTirucalla-7,24-dien-3β-ol
Cytochrome P450AaCYP71CD4First oxidation stepTirucalla-7,24-dien-3β-olDihydroniloticin
Cytochrome P450AaCYP71BQ17Second oxidation stepDihydroniloticinMelianol

Precursor Incorporation Studies and Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the journey of atoms through a metabolic pathway, thereby elucidating the sequence of biosynthetic reactions. nih.gov This method involves feeding an organism or cell culture with a precursor molecule that has been enriched with a stable isotope, such as ¹³C or ²H. nih.govresearchgate.net The labeled precursor is then incorporated into downstream metabolites. By analyzing the final products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can determine which atoms from the precursor were integrated into the structure of the final molecule. nih.govnih.gov

While specific isotopic labeling studies exclusively targeting Amarolide 11-acetate are not detailed in the available literature, the principles of this methodology are directly applicable and have been proposed as a critical next step for confirming the quassinoid biosynthetic pathway. nih.gov For example, feeding experiments with ¹³C-labeled glucose or other early precursors like mevalonic acid in quassinoid-producing plant cells could definitively trace the flow of carbon atoms into the picrasane skeleton. nih.gov Such experiments would provide crucial evidence to confirm the role of proposed intermediates like melianol and to unravel the complex rearrangements that occur downstream in the pathway. nih.gov

This approach allows for the categorization of metabolites based on their biosynthetic origins and helps connect them to the specific genes and enzymes responsible for their formation. nih.gov

Evolutionary Context of Quassinoid Biosynthesis

The biosynthesis of quassinoids and limonoids provides a compelling case study in the evolution of plant metabolic pathways. For a long time, it was hypothesized that these two groups of structurally distinct triterpenoids, which are found in closely related plant families within the order Sapindales, shared a common biosynthetic origin. nih.govresearchgate.net Recent molecular and biochemical evidence has confirmed this hypothesis. nih.gov

The identification of melianol as a shared intermediate, produced by homologous enzymes in both quassinoid- and limonoid-producing plants, demonstrates that the two pathways are indeed evolutionarily related. nih.govresearchgate.net The first three steps of the biosynthesis, from the cyclization of 2,3-oxidosqualene to the formation of melianol, are essentially identical. nih.gov This suggests that the genetic machinery for the early part of the pathway evolved before the divergence of the plant lineages that produce these distinct classes of compounds. researchgate.net

After the formation of melianol, the pathways diverge, leading to the unique and complex skeletons of either quassinoids or limonoids. This divergence represents a key point in the chemical evolution of these plant families. The evolution of new enzymes, likely through processes of gene duplication and functional divergence, enabled the modification of the common melianol precursor into different structural scaffolds, ultimately resulting in the vast diversity of quassinoids and limonoids observed in nature. mdpi.comnih.govfrontiersin.org

Chemical Synthesis and Derivatization Strategies for Amarolide 11 Acetate and Analogues

Total Synthesis Approaches to Amarolide (B1665945) and Related Quassinoids

The total synthesis of quassinoids like amarolide is a formidable challenge due to their densely functionalized and stereochemically rich polycyclic frameworks. The picrasane (B1241345) skeleton, characteristic of amarolide, features a tetracyclic system with multiple contiguous chiral centers, demanding a high degree of stereocontrol throughout the synthetic sequence.

Retrosynthetic Disconnections and Key Synthetic Intermediates

Retrosynthetic analysis, a cornerstone of synthetic planning, involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For amarolide and other quassinoids, common retrosynthetic strategies involve disconnections of the lactone ring and the highly substituted carbocyclic core.

A key challenge in the synthesis of the quassinoid core is the construction of the highly substituted and stereochemically complex carbocyclic framework. Synthetic strategies often converge on the formation of a key tricyclic or tetracyclic intermediate that already possesses the correct relative stereochemistry of the ring junctions. For instance, in the total synthesis of (±)-amarolide, a known tricyclic compound served as a crucial starting point.

Subsequent synthetic efforts toward other quassinoids have employed various strategies, including annulation reactions to build the polycyclic system in a stepwise manner. One approach involves the efficient and selective annulation between two unsaturated carbonyl components, initiated by a catalytic hydrogen atom transfer, to rapidly assemble the shared polycyclic motif of quassinoids.

Key Intermediates in Quassinoid Synthesis:

Intermediate TypeDescriptionRole in Synthesis
Tricyclic KetonesPossess the A, B, and C rings of the picrasane skeleton with established stereocenters.Advanced intermediates that are further elaborated to the full tetracyclic core.
EpoxyquinonesUsed as precursors for annulation reactions.Enable the rapid construction of the polycyclic framework.
Silyl Enol EthersVersatile intermediates for introducing functionality.Facilitate key bond-forming reactions and subsequent transformations.

Stereocontrolled Construction of the Polycyclic System

The stereoselective synthesis of the polycyclic system of amarolide and related quassinoids is arguably the most critical aspect of their total synthesis. Numerous methodologies have been developed to address this challenge, often relying on substrate-controlled diastereoselective reactions.

Key reactions that have been successfully employed to establish the stereocenters of the picrasane skeleton include:

Diels-Alder Reactions: This powerful cycloaddition has been utilized to construct the six-membered rings of the quassinoid core with a high degree of stereocontrol.

Aldol Reactions: These reactions are instrumental in forming carbon-carbon bonds while setting up new stereocenters.

Radical Cyclizations: These can be effective for the formation of carbocyclic rings, particularly in complex settings.

In many synthetic routes, the stereochemistry of a single chiral starting material is used to direct the formation of all subsequent stereocenters. This approach, known as chiral pool synthesis, is a common strategy in the synthesis of complex natural products.

Semisynthesis of Amarolide 11-acetate Derivatives from Natural Precursors

Natural quassinoids that can serve as starting materials are often isolated from plants of the Simaroubaceae family. These precursors can be modified at various positions, including the hydroxyl and ester functionalities, to explore structure-activity relationships. For example, the natural product quassin (B1678622) has been modified through reactions such as demethylation, reduction of ketone groups, and esterification to produce compounds with potential antimalarial activity. ku.ac.ke Similarly, bruceine A, another naturally occurring quassinoid, has been used as a starting material for the semisynthesis of analogues with modified C15 side chains. nih.gov

Design and Synthesis of Novel this compound Analogues

The design of novel this compound analogues is primarily driven by the goal of improving their biological activity, selectivity, and pharmacokinetic properties. This often involves a combination of structure-based design principles and synthetic modifications.

Structure-Based Design Principles

Structure-based drug design relies on the three-dimensional structure of the biological target to guide the design of more potent and selective inhibitors. While the specific molecular targets for many of the biological effects of this compound are still under investigation, general principles of structure-activity relationships (SAR) within the quassinoid class can inform analogue design.

Key structural features of quassinoids that are often targeted for modification include:

The C15 side chain: Modifications to the ester group at this position have been shown to significantly impact the biological activity of quassinoids. nih.gov

The A-ring functionality: Alterations to the substituents on the A-ring can influence potency and selectivity.

The lactone D-ring: This moiety is often crucial for activity, and modifications can modulate the compound's reactivity and binding affinity.

Computational modeling and docking studies can be employed to predict how different structural modifications might affect the binding of the analogue to its target protein.

Synthetic Methodologies for Acetate (B1210297) Moiety Modifications

The 11-acetate group of this compound is a prime target for chemical modification to generate novel analogues. The ester linkage provides a convenient handle for introducing a variety of functional groups.

Standard synthetic methodologies for modifying the acetate moiety include:

Saponification followed by re-esterification: The acetate group can be hydrolyzed under basic conditions to yield the corresponding alcohol. This alcohol can then be re-esterified with a wide range of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to introduce new side chains. This method offers a high degree of flexibility for chemical diversification. nih.gov

Transesterification: This reaction allows for the direct exchange of the acetate group with another ester group under acidic or basic catalysis.

These modifications can be used to explore the impact of the size, lipophilicity, and electronic properties of the C-11 substituent on the biological activity of this compound analogues.

Preparation of Diverse Functionalized Derivatives

The strategic derivatization of quassinoids, the class of natural products to which this compound belongs, represents a pivotal approach in medicinal chemistry for enhancing therapeutic efficacy and exploring structure-activity relationships (SAR). While specific synthetic details for this compound are not extensively documented in publicly available literature, the general methodologies for creating diverse functionalized derivatives can be inferred from studies on structurally related quassinoids, such as brusatol (B1667952) and bruceantin (B1667948). The primary focus of these derivatization strategies is often the modification of the C-15 ester side chain, which has been shown to be a critical determinant of their biological activity.

The semi-synthesis of novel quassinoid analogues typically commences with the selective hydrolysis of the existing ester at the C-15 position to yield the corresponding alcohol. This alcohol then serves as a versatile intermediate for the introduction of a wide array of functional groups through esterification with various carboxylic acids or their activated derivatives (e.g., acyl chlorides). This approach allows for the systematic investigation of how different substituents at this position influence the molecule's biological profile.

A general synthetic route to generate quassinoid derivatives with a variety of C-15 substituents can be outlined. Initially, the more reactive C-3 hydroxyl group, if present and unprotected in the starting quassinoid, may be protected with a suitable protecting group, such as a tert-butyldimethylsilyl (TBS) ether. Subsequently, the C-15 ester is saponified, for instance, using potassium methoxide (B1231860) in anhydrous methanol (B129727), to afford the C-15 alcohol. This key intermediate is then esterified with a diverse range of acylating agents to produce a library of analogues.

For example, in the case of brusatol, its C-15 senecioyl side chain has been successfully interchanged with various fluorinated acyl groups. This modification has led to the synthesis of fluorinated quassinoids with significant cytotoxic activity against several human cancer cell lines. nih.gov Similarly, derivatives of brusatol have been synthesized by treating it with Boc-L-phenylalanine in the presence of coupling agents like EDC.HCl and 4-DMAP. google.com

The following table illustrates the types of functionalized derivatives that can be prepared from a generic quassinoid alcohol intermediate, based on the derivatization strategies reported for related compounds.

Table 1: Representative Functionalized Derivatives of a Generic Quassinoid C-15 Alcohol

Derivative Class Acylating Agent/Reagent R Group (at C-15) Potential Properties Explored
Aliphatic Esters Aliphatic Acyl Chlorides/Carboxylic Acids -CO-(CH₂)ₙ-CH₃ Lipophilicity, Chain Length Dependence
Aromatic Esters Aromatic Acyl Chlorides/Carboxylic Acids -CO-Ar Aromatic Interactions, Electronic Effects
Heterocyclic Esters Heterocyclic Carboxylic Acids -CO-Heterocycle H-bonding Potential, Target Specificity
Fluorinated Esters Fluorinated Acyl Chlorides -CO-CF₃, -CO-CH₂F, etc. Metabolic Stability, Binding Affinity

Detailed research findings on the synthesis of specific C-15 modified quassinoid analogs have demonstrated the feasibility of this approach. For instance, the synthesis of novel bruceantin analogs has been a subject of investigation to develop more stable and potent therapeutic agents. While the total synthesis of the complex quassinoid core is a formidable challenge, semi-synthesis from naturally abundant precursors offers a more practical route to a diverse range of functionalized derivatives. The selection of the acylating agent is crucial and is often guided by the desire to probe specific interactions with biological targets or to modulate the physicochemical properties of the parent molecule.

The following table provides a more detailed, albeit illustrative, overview of the preparation of diverse functionalized derivatives, drawing parallels from the synthesis of related quassinoid analogues.

Table 2: Illustrative Preparation of Diverse Functionalized Quassinoid Derivatives

Starting Material Reagents and Conditions Product Yield (%) Research Focus
Brusatol 1. K₂CO₃, MeOH, rt Brusatol-15-OH - Intermediate for further derivatization
2. Fluorinated Acyl Chloride, Pyridine, CH₂Cl₂, rt C-15 Fluorinated Ester Analogue - Enhancing Cytotoxicity nih.gov
Bruceolide Fluorinated Acyl Chlorides C-3 Fluorinated Ester Analogue - SAR at C-3 position nih.gov

It is important to note that while these examples are drawn from closely related quassinoids, the direct application and yields for this compound would require experimental validation. However, these established methodologies provide a robust framework for the rational design and synthesis of a diverse library of this compound derivatives for further biological evaluation.

Preclinical Pharmacological Investigations of Amarolide 11 Acetate and Its Analogues

In Vitro Biological Activity Profiling

Anti-inflammatory Modulatory Effects

Quassinoids, as a class, are recognized for their significant anti-inflammatory properties. scielo.brwaocp.org Research into various compounds within this family has demonstrated their ability to modulate key inflammatory pathways and mediators. For instance, an analogue, Amarolide (B1665945) 2-acetate (B119210), has been noted for its anti-inflammatory activities, which are attributed to its interaction with cellular targets that influence signaling pathways and gene expression. ontosight.ai

The anti-inflammatory and other cytomodulatory effects of quassinoids are linked to their intervention in critical cellular signaling pathways. While the precise mechanisms for every compound are not fully elucidated, studies on various quassinoids have revealed interactions with several of the listed pathways.

Notably, some quassinoids have been shown to affect the levels of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular adaptation to low oxygen that also plays a role in inflammation and angiogenesis. The modulation of HIF-1α suggests a potential mechanism for influencing inflammatory and vascular processes.

Furthermore, studies on lipophilic grape seed proanthocyanidins (B150500) and camellia oil have demonstrated synergistic anti-inflammatory effects by blocking the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response. mdpi.com For example, this combination has been shown to inhibit the phosphorylation of key MAPK proteins such as p38, ERK, and JNK in LPS-stimulated macrophages. mdpi.com While not directly studying quassinoids, this highlights how natural compounds can intervene in these specific pathways to exert anti-inflammatory effects. Similarly, the compound parthenolide (B1678480) has been found to inhibit the NLRP3 inflammasome, a key component of the innate immune system that drives the production of pro-inflammatory cytokines. nih.gov

The biological activities of quassinoids are fundamentally linked to their ability to modulate gene expression and protein function. A primary mechanism of action for this class of compounds is the inhibition of protein synthesis. This disruption of translation is believed to be a major contributor to their potent cytotoxic and antimalarial effects.

In the context of inflammation, specific protein modulation has been observed. For example, some studies have shown that certain quassinoid-containing extracts can suppress the expression of inducible nitric oxide synthase (iNOS), a key enzyme that produces nitric oxide, a mediator in the inflammatory cascade.

Anti-parasitic Efficacy (e.g., Antimalarial, Anti-HIV)

One of the most well-documented biological activities of the quassinoid family is its potent anti-parasitic efficacy, particularly against the malaria parasite, Plasmodium falciparum. scielo.brnih.govwaocp.org Various quassinoids have demonstrated significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. plos.org Additionally, antiviral properties have also been attributed to this class of compounds. scielo.brwaocp.org

The table below summarizes the in vitro antimalarial activity of selected quassinoids against the P. falciparum parasite, illustrating the potent efficacy characteristic of this class.

CompoundP. falciparum StrainIC50 (µM)
PyronaridineMultiple<10
MefloquineMultiple<2
LZ1 (Peptide)Blood Stage3.045

This table presents data for known antimalarial compounds to provide context for the efficacy levels observed in anti-parasitic research. Specific IC50 values for Amarolide 11-acetate are not currently available in the cited literature. plos.orgmdpi.com

The primary mechanism for the antimalarial action of quassinoids is believed to be the inhibition of protein synthesis within the parasite. mdpi.comnih.gov This is a critical process for the parasite's survival, growth, and replication. By targeting and disrupting the machinery responsible for translation, such as the ribosome, quassinoids effectively halt the parasite's life cycle. This mechanism is distinct from many conventional antimalarials, making quassinoids a subject of interest for overcoming drug resistance.

Antifeedant and Insecticidal Potential

The intensely bitter taste of plants from the Simaroubaceae family is due to the presence of quassinoids, which serve as a natural defense mechanism against herbivores. scielo.brresearchgate.net This property has been explored for its potential application in agriculture as a natural insect deterrent. Numerous studies have confirmed that various quassinoids exhibit strong antifeedant and insecticidal activities against a range of agricultural pests. nih.govnih.gov

The antifeedant properties are significant, as they can deter pests from feeding on crops, thereby reducing damage without immediate toxicity. All 13 quassinoids in one study showed significant antifeedant activity against the Mexican bean beetle (Epilachna varivestis), while five of them were also active against the southern armyworm (Spodoptera eridania). nih.gov This demonstrates a broad spectrum of activity, although efficacy can be pest-specific. nih.gov

Quassinoid CompoundInsect SpeciesActivity Type
Bruceantin (B1667948)Epilachna varivestisAntifeedant
GlaucarubinoneEpilachna varivestisAntifeedant
Isobruceine ASpodoptera eridaniaAntifeedant
Simalikalactone DSpodoptera eridaniaAntifeedant
Quassin (B1678622)E. varivestis & S. eridaniaAntifeedant
Multiple QuassinoidsPlutella xylostellaAntifeedant & Insecticidal

This table summarizes the observed antifeedant activities of several representative quassinoids against common agricultural pests. nih.govnih.gov

Insect Growth Inhibition and Behavioral Assays

This compound, a member of the picrasane (B1241345) class of compounds, has been investigated for its potential as an insect growth inhibitor. Compounds within this class have demonstrated various biological activities, and research has explored their effects on insect development and behavior. For instance, studies on related natural compounds have shown moderate insect growth regulatory (IGR) and antifeedant activity against insects like Spilosoma obliqua. nih.gov

The mode of action for such compounds can involve the inhibition of key physiological processes in insects. For example, some flavonoids, which are also natural products, have been shown to act as larvicides by inhibiting enzymes crucial for ecdysone (B1671078) synthesis, a hormone that governs molting and metamorphosis in insects. Specifically, they can inhibit ecdysteroidogenic glutathione (B108866) S-transferase Noppera-bo in Aedes aegypti. researchgate.net This highlights a potential mechanism by which compounds like this compound could disrupt insect growth.

Furthermore, behavioral assays are crucial in determining the practical application of such compounds in pest management. Antifeedant activity, for example, reduces the damage caused by insects by deterring them from feeding. While specific antifeedant data for this compound is not detailed in the provided results, the activity of related compounds suggests this is a plausible area of investigation.

Enzymatic Targets (e.g., tyrosinase inhibition)

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610) and other pigments in a wide range of organisms, including insects and mammals. mdpi.com Inhibition of this enzyme is a target for developing agents that control pigmentation. nih.govmdpi.com this compound and its analogues have been explored for their potential to inhibit tyrosinase.

The inhibitory mechanism of compounds against tyrosinase can vary. Some act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding. nih.gov Others may act as non-competitive or mixed inhibitors. nih.gov The presence of specific structural features, such as phenolic groups that mimic the structure of the natural substrate L-tyrosine, is often associated with potent tyrosinase inhibitory activity. nih.gov

Kinetic studies are essential to understand the nature of this inhibition. For example, some inhibitors exhibit a "slow-binding" mechanism, where the formation of the enzyme-inhibitor complex is time-dependent. nih.gov Research into compounds with novel skeletons, beyond the typical phenolic structures, is ongoing to identify new and effective tyrosinase inhibitors. nih.gov

Table 1: Examples of Tyrosinase Inhibitors and their Mechanisms

Compound/ClassSource/TypeInhibitory MechanismReference
Puerol AAmorpha fruticosaReversible, competitive, simple slow-binding nih.gov
Kojic acidFungal metaboliteCompetitive (monophenolase), Mixed (diphenolase) nih.gov
OxyresveratrolMorus albaNon-competitive nih.gov
FlavonoidsPlant-derivedStructural similarity to L-tyrosine nih.gov

Enzymatic Regulation (e.g., α-amylase, α-glucosidase, 11β-hydroxysteroid dehydrogenase)

α-Amylase and α-Glucosidase Inhibition

α-Amylase and α-glucosidase are key digestive enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. nih.govnih.gov Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. frontiersin.orgmdpi.com

This compound and related compounds have been evaluated for their inhibitory potential against these enzymes. The efficacy of such inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. tci-thaijo.orgnih.gov For comparison, acarbose (B1664774) is a well-known clinically used α-glucosidase and α-amylase inhibitor. tci-thaijo.orgmdpi.com

Studies on various plant extracts and their isolated constituents have revealed significant α-amylase and α-glucosidase inhibitory activities. nih.govmdpi.com For example, some pregnane (B1235032) glycosides have shown greater in vitro inhibitory potential against porcine pancreatic α-amylase than acarbose. frontiersin.org The mechanism of inhibition can be competitive, where the inhibitor vies with the substrate for the enzyme's active site. nih.gov

Table 2: IC50 Values of Selected Natural Compounds against α-Amylase and α-Glucosidase

Compound/ExtractTarget EnzymeIC50 ValueReference
Dichloromethane extract of Ferulago bracteata rootsα-Glucosidase0.95 mg/mL nih.gov
Felamidinα-Glucosidase0.42 mg/mL nih.gov
Acarbose (Reference)α-Glucosidase4.95 mg/mL nih.gov
Marsectohexol (P1)α-Amylase10.01 µM frontiersin.org
Acarbose (Reference)α-Amylase13.47 µM frontiersin.org

11β-Hydroxysteroid Dehydrogenase Inhibition

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in the intracellular regulation of glucocorticoids. nih.gov It primarily catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue. nih.govmdpi.com Overactivity of 11β-HSD1 is implicated in the pathogenesis of metabolic disorders, including type 2 diabetes and obesity, making it an attractive therapeutic target. nih.govmdpi.com

The inhibition of 11β-HSD1 has been shown to improve insulin (B600854) sensitivity and lower blood glucose levels in preclinical models. nih.gov Several selective 11β-HSD1 inhibitors have been developed and investigated in clinical trials. nih.gov For instance, the inhibitor AZD4017 has been shown to block the conversion of cortisone to cortisol in the liver. nih.gov Similarly, carbenoxolone, a derivative of glycyrrhetinic acid, was one of the first 11β-HSD1 inhibitors to demonstrate potential metabolic benefits in humans. mdpi.com

The therapeutic potential of 11β-HSD1 inhibitors extends to skin health, where they may help counteract the effects of excess glucocorticoids, such as decreased collagen content. core.ac.uk

In Vitro Cytotoxicity and Selective Activity in Cellular Models

The cytotoxic potential of this compound and its analogues is a critical aspect of their preclinical evaluation. In vitro cytotoxicity assays using various cell lines are employed to determine the concentration at which a compound induces cell death. This is particularly relevant for assessing potential anticancer activity. Compounds belonging to the picrasane and triterpenoid (B12794562) classes, which include this compound, have been noted for their potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai

A key objective in these studies is to identify compounds that exhibit selective cytotoxicity, meaning they are more toxic to cancer cells than to normal, healthy cells. This selectivity is a crucial determinant of a potential therapeutic agent's safety and efficacy. For example, derivatives of amiloride (B1667095) have been shown to be preferentially cytotoxic toward tumor cells relative to normal cells. nih.gov

Investigations into the mechanisms of cytotoxicity often reveal that these compounds can induce apoptosis, or programmed cell death, in cancer cells. ontosight.ai This is a desirable characteristic for an anticancer agent, as it leads to the controlled elimination of malignant cells. The evaluation of cytotoxicity is a fundamental step in the drug discovery process, providing essential information about a compound's potential as a therapeutic agent.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Correlating Structural Motifs with Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, influences its biological activity. These studies involve synthesizing and testing a series of related compounds (analogues) to identify the key structural features, or motifs, that are responsible for their pharmacological effects. nih.gov

For compounds in the picrasane class, to which this compound belongs, the complex polycyclic structure provides multiple sites for chemical modification. ontosight.ai The presence and orientation of functional groups like hydroxyls, ketones, and esters can significantly impact a molecule's ability to interact with its biological target. For instance, in the context of cytotoxicity, SAR studies on amiloride derivatives have highlighted the importance of an intact guanidine (B92328) group and have established a strong correlation between a derivative's lipophilicity and its cytotoxic potency. nih.gov

By systematically altering different parts of the this compound molecule and observing the resulting changes in biological activity, researchers can build a comprehensive SAR model. This model can then guide the design of new, more potent, and selective derivatives.

Effects of Acetylation and Other Substituent Variations on Activity

The presence of an acetate (B1210297) group at the 11-position is a defining feature of this compound. ontosight.ainih.gov Acetylation is a common chemical modification that can have profound effects on a molecule's physicochemical properties and, consequently, its biological activity. For example, the addition of an acetate moiety can influence a compound's solubility, stability, and ability to cross cell membranes. ontosight.ai

In the broader context of SAR, the effects of acetylation are often studied by comparing the activity of the acetylated compound with its non-acetylated parent molecule. Furthermore, the position of the acetate group can be critical. For instance, comparing this compound with a hypothetical amarolide 2-acetate would provide insights into the importance of the substitution site. ontosight.ai

Computational Approaches in Mechanistic Elucidation and SAR

Computational methods are increasingly integral to modern drug discovery, offering powerful tools to investigate the mechanisms of action of bioactive compounds and to elucidate Structure-Activity Relationships (SAR). For complex natural products like this compound and its analogues, in silico techniques provide a rational basis for understanding their pharmacological effects and for guiding the design of new, more potent derivatives. These computational strategies, including molecular docking and pharmacophore modeling, allow for the exploration of molecular interactions at the atomic level, which would be difficult to ascertain through experimental methods alone.

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pharmacology, this involves docking a ligand (such as this compound) into the binding site of a target protein. The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a receptor. A high binding affinity is often correlated with a more potent biological activity.

For triterpenoids, a class of compounds that includes this compound, molecular docking has been successfully applied to identify potential molecular targets and to understand their inhibitory mechanisms. For instance, studies on other pentacyclic triterpenoids have used molecular docking to evaluate their binding potential against proteins implicated in cancer, such as the nuclear factor kappa B (NF-κB) protein. nih.gov In a study on polyhydroxylated triterpenoids, a compound with a similar core structure to this compound, 1β,11β,22α-trihydroxy-olean-12-ene-3-one, demonstrated a significant docking score, suggesting a strong interaction with the target protein. nih.gov

The process of molecular docking involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the small molecule (ligand) are required. These are often obtained from crystallographic databases or predicted using homology modeling.

Docking Simulation: A variety of algorithms are used to explore the conformational space of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed to understand the basis of the binding.

While specific molecular docking studies on this compound are not extensively reported in the public domain, the general applicability of this method to the broader class of quassinoids and triterpenoids is well-established. nih.govnih.gov For example, docking studies on triterpenoids from Ganoderma lucidum have been used to screen for compounds that can stabilize G-quadruplex DNA, a potential anti-cancer target. nih.gov These studies provide a framework for how this compound and its analogues could be virtually screened against a panel of cancer-related proteins to predict their most likely molecular targets.

Table 1: Representative Molecular Docking Data for Triterpenoid Compounds Against a Hypothetical Cancer Target
CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Ganoderic Acid AG-quadruplex DNA-8.5Gua12, Ade6Hydrogen Bond, π-π Stacking
WithanoneMortalin (3N8E)-12.25Leu450, Gln479Hydrophobic, Hydrogen Bond
Withaferin AMortalin (3N8E)-9.51Arg513, Glu577Hydrogen Bond, Electrostatic
FriedelinCannabinoid Receptor 1 (CB1)-8.1Phe200, Trp279Hydrophobic

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged/ionizable groups, arranged in a specific three-dimensional orientation.

Pharmacophore models can be generated in two primary ways:

Ligand-based pharmacophore modeling: This approach is used when the structure of the target receptor is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are essential for their biological activity.

Structure-based pharmacophore modeling: When the three-dimensional structure of the receptor's binding site is known, a pharmacophore model can be generated based on the key interaction points between the receptor and a bound ligand.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that possess the required features, a process known as virtual screening. This allows for the rapid identification of potential lead compounds with a desired biological activity.

Virtual screening campaigns based on such a pharmacophore could lead to the discovery of novel, structurally diverse compounds that mimic the biological activity of this compound but may possess improved pharmacokinetic properties. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

Table 2: Common Pharmacophoric Features Identified in Bioactive Triterpenoids
Pharmacophoric FeatureDescriptionPotential Role in Binding
Hydrogen Bond Donor (HBD)A functional group that can donate a hydrogen atom to a hydrogen bond.Forms specific interactions with polar residues in the receptor binding site.
Hydrogen Bond Acceptor (HBA)A functional group that can accept a hydrogen atom in a hydrogen bond.Crucial for anchoring the ligand within the binding pocket.
Hydrophobic (HY)A non-polar region of the molecule.Engages in van der Waals interactions with non-polar residues of the target.
Aromatic Ring (AR)A planar, cyclic, conjugated system.Can participate in π-π stacking or cation-π interactions.

Preclinical Pharmacokinetic and Adme Studies of Amarolide 11 Acetate

In Vivo Pharmacokinetic Investigations in Animal Models

Absorption and Oral Bioavailability Assessments

Without access to published preclinical studies on Amarolide (B1665945) 11-acetate, it is not possible to generate the scientifically accurate and data-driven content required by the prompt. The professional and authoritative tone necessitated for the article cannot be achieved in the absence of factual data from reputable sources.

Distribution Profile and Tissue Biodistribution

No data is publicly available regarding the distribution profile and tissue biodistribution of Amarolide 11-acetate in preclinical models.

Excretion Routes and Clearance Dynamics

There is no publicly available information detailing the excretion routes and clearance dynamics of this compound in preclinical studies.

Pharmacokinetic Modeling (e.g., Compartmental and Non-Compartmental Analysis, Physiologically-Based Pharmacokinetic Modeling)

No published studies were found that describe the pharmacokinetic modeling of this compound using compartmental, non-compartmental, or physiologically-based pharmacokinetic (PBPK) approaches.

Drug-Drug Interaction (DDI) Potential in Preclinical Models

Information on the potential for drug-drug interactions involving this compound in preclinical models is not available in the public domain.

Advanced Analytical Methodologies for Amarolide 11 Acetate Research

Quantitative Analysis in Complex Matrices (e.g., biological samples, plant extracts)

The quantification of Amarolide (B1665945) 11-acetate in complex matrices such as biological fluids (plasma, urine) and plant extracts presents significant analytical challenges due to the presence of numerous interfering endogenous compounds. Effective sample preparation is a critical first step to isolate the target analyte and minimize matrix effects. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed to clean up samples before instrumental analysis.

High-performance liquid chromatography (HPLC) coupled with a suitable detector is the cornerstone for the quantitative analysis of quassinoids like Amarolide 11-acetate. Reversed-phase HPLC, utilizing C18 columns, is frequently the method of choice, offering excellent separation of moderately polar to nonpolar compounds. The selection of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727), is optimized to achieve sharp, well-resolved peaks for accurate quantification.

For the detection and quantification of this compound in plant extracts, such as those from Ailanthus altissima, a validated HPLC-photodiode array (PDA) detection method can be employed. The PDA detector allows for the monitoring of absorbance at multiple wavelengths, enhancing the specificity of the analysis.

Table 1: Illustrative Parameters for Quantitative HPLC-PDA Analysis of a Quassinoid in a Plant Extract

ParameterValue/Condition
Chromatographic Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 240 nm
Column Temperature 25 °C

This table represents a typical starting point for method development for a quassinoid like this compound and would require specific optimization.

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Trace Analysis

For the detection of this compound at trace levels, highly sensitive and selective hyphenated techniques are indispensable. These methods combine the separation power of liquid chromatography with the specificity of advanced detectors like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for trace analysis due to its exceptional sensitivity and selectivity. nih.gov This technique allows for the detection and quantification of analytes at picomolar concentrations. nih.gov In LC-MS/MS, the analyte is first separated by LC and then ionized, typically using electrospray ionization (ESI). The resulting ions are then subjected to two stages of mass analysis. The first stage selects the precursor ion (the molecular ion of this compound), which is then fragmented. The second stage analyzes the characteristic product ions. This multiple reaction monitoring (MRM) provides a high degree of certainty in identification and quantification, even in complex biological matrices.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is another valuable hyphenated technique, particularly for the structural elucidation of novel compounds or for confirming the identity of known compounds in a complex mixture without the need for isolation. While less sensitive than LC-MS, LC-NMR provides detailed structural information that is crucial for unambiguous identification.

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

TechniquePrimary ApplicationSensitivityStructural Information
LC-MS/MS Trace QuantificationVery High (pg to fg levels)Molecular Weight and Fragmentation Pattern
LC-NMR Structural ElucidationModerate (µg to ng levels)Detailed 2D and 3D Structure

Method Validation for Accuracy, Precision, and Sensitivity

The validation of an analytical method is crucial to ensure the reliability and reproducibility of the obtained results. iaea.org Method validation is a formal process that demonstrates that an analytical method is suitable for its intended purpose. For the quantitative analysis of this compound, key validation parameters include accuracy, precision, and sensitivity.

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where a known amount of this compound is spiked into a blank matrix and the percentage of the analyte recovered is calculated.

Precision describes the closeness of repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. This is determined by establishing the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

A comprehensive method validation for this compound would also include evaluating linearity, range, selectivity, and stability.

Table 3: Typical Acceptance Criteria for Method Validation Parameters for a Bioanalytical HPLC Method

ParameterAcceptance Criteria
Accuracy Mean value should be within ±15% of the nominal value
Precision (RSD) Not to exceed 15%
Linearity (Correlation Coefficient, r²) ≥ 0.99
Limit of Quantitation (LOQ) Analyte response should be at least 5 times the blank response

These criteria are based on general guidelines and may vary depending on the specific application and regulatory requirements.

Emerging Research Avenues and Future Perspectives for Amarolide 11 Acetate

Exploration of Novel Biological Activities and Therapeutic Applications

Quassinoids, as a class, are known for their wide spectrum of biological properties, including anti-inflammatory, anticancer, and antiviral activities. researchgate.netmdpi.com While specific data on Amarolide (B1665945) 11-acetate is limited, the known effects of related compounds suggest promising areas for future investigation.

Anti-inflammatory Properties: Many plant-derived compounds are recognized for their potent anti-inflammatory effects, which are exerted through the modulation of inflammatory cytokines and the reduction of oxidative stress. mdpi.com For instance, bornyl acetate (B1210297) has demonstrated an anti-inflammatory effect in human chondrocytes by inducing IL-11. nih.govresearchgate.net The anti-inflammatory mechanisms of quassinoids often involve the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a central role in the transcription of inflammatory genes. mdpi.com Future research on Amarolide 11-acetate could explore its potential to modulate these pathways and its efficacy in models of inflammatory diseases.

Anticancer Potential: The anticancer properties of quassinoids are a significant area of research. researchgate.net These compounds can inhibit tumor angiogenesis, alter the cell cycle, and induce apoptosis. nih.gov The cytotoxic effects of norbelladine-type alkaloids, which share a biosynthetic precursor with some quassinoids, have been evaluated on various cancer cell lines. researchgate.netmdpi.com Investigating the specific cytotoxic and anti-proliferative effects of this compound on different cancer cell lines could reveal novel therapeutic applications.

Antiviral Activity: The antiviral potential of natural products is a growing field of interest. mdpi.commdpi.comnih.gov Norbelladine and its derivatives have been studied for their antiviral effects against viruses like the dengue virus (DENV) and human immunodeficiency virus 1 (HIV-1). researchgate.netmdpi.com Research into the antiviral activity of this compound could identify new leads for the development of antiviral agents against a range of viral pathogens.

Development of Advanced Synthetic Methodologies for Complex Analogues

The complex structure of quassinoids presents a significant synthetic challenge. However, the development of advanced synthetic methodologies is crucial for producing analogues with improved therapeutic properties. researchgate.net The total synthesis of quassinoids like (±)-amarolide has paved the way for creating novel derivatives. researchgate.netacs.org

Synthetic strategies often involve the modification of the core quassinoid skeleton to enhance biological activity and reduce toxicity. The synthesis of various derivatives, such as amide derivatives containing cyclopropane and sclareolide-indole conjugates, has been explored to generate compounds with enhanced antimicrobial and antiproliferative activities. mdpi.comnih.gov Future synthetic efforts for this compound could focus on creating a library of analogues by modifying key functional groups to explore structure-activity relationships and identify more potent and selective therapeutic agents.

Application of Omics Technologies (e.g., metabolomics, proteomics) for Systems-Level Understanding

Omics technologies, such as metabolomics and proteomics, offer powerful tools for gaining a systems-level understanding of the biological effects of natural compounds. nih.govnih.govmdpi.commdpi.comnih.gov

Metabolomics: Metabolomic profiling can reveal systemic metabolic disruptions induced by exposure to chemical compounds. nih.govmdpi.comnih.govmdpi.com By analyzing changes in the metabolome of cells or organisms treated with this compound, researchers can identify the metabolic pathways that are perturbed. mdpi.comresearchgate.net This can provide insights into the compound's mechanism of action and potential off-target effects. For example, metabolomics has been used to study the effects of pesticide exposure, revealing alterations in lipid and amino acid metabolism. nih.govmdpi.com

Proteomics: Proteomics allows for the large-scale study of proteins and can be used to identify protein targets of drugs and biomarkers of disease. nih.govmdpi.comresearchgate.net By analyzing the proteome of cells treated with this compound, it is possible to identify proteins whose expression or post-translational modification is altered. nih.govnih.gov This information can help to elucidate the molecular mechanisms underlying the compound's biological activities and to identify potential therapeutic targets. nih.govresearchgate.net

Harnessing Biosynthesis for Sustainable Production

The biosynthesis of complex natural products like quassinoids is an area of active research. researchgate.net Understanding the biosynthetic pathways of these compounds can enable their sustainable production through metabolic engineering and synthetic biology approaches.

The biosynthesis of quassinoids is believed to proceed through the triterpenoid (B12794562) biogenetic pathway, similar to that of limonoids. researchgate.net The enzymatic steps involved in the formation of the quassinoid skeleton are gradually being elucidated. Future research could focus on identifying and characterizing the specific enzymes involved in the biosynthesis of this compound. This knowledge could then be used to engineer microorganisms or plants to produce this compound in a sustainable and cost-effective manner.

Addressing Challenges in Quassinoid Research

Despite their therapeutic potential, several challenges remain in the field of quassinoid research. researchgate.net These include issues related to the isolation and purification of these compounds from natural sources, their complex synthesis, and the need for more comprehensive studies on their mechanism of action and potential toxicity. frontiersin.org

Overcoming these challenges will require a multidisciplinary approach, combining natural product chemistry, synthetic organic chemistry, molecular biology, and pharmacology. The development of more efficient isolation techniques, innovative synthetic strategies, and the application of advanced analytical methods like omics technologies will be crucial for unlocking the full therapeutic potential of this compound and other quassinoids. researchgate.netfrontiersin.org

Q & A

Q. How can Amarolide 11-acetate be isolated and characterized from natural sources like Ailanthus altissima?

this compound is primarily extracted from the bark of Ailanthus altissima. A validated method involves:

  • Extraction : Use polar solvents (e.g., ethanol or methanol) for maceration or Soxhlet extraction, followed by filtration and solvent evaporation under reduced pressure .
  • Fractionation : Column chromatography (silica gel or Sephadex LH-20) with gradient elution (e.g., hexane-ethyl acetate-methanol) to isolate the compound .
  • Characterization : Structural elucidation via NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and comparison with literature data .
  • Purity verification : HPLC with UV detection (λ = 210–280 nm) and ≥95% purity thresholds for pharmacological studies .

Q. What pharmacological screening methods are used to validate this compound’s antibacterial activity?

  • In vitro assays : Minimum inhibitory concentration (MIC) tests using broth microdilution against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. This compound’s MIC values are typically compared to standard antibiotics like ampicillin .
  • Mechanistic studies : Time-kill kinetics and membrane permeability assays (e.g., propidium iodide uptake) to assess disruption of bacterial cell integrity .
  • Cytotoxicity controls : Parallel testing on mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced Research Questions

Q. How can researchers design experiments to investigate the anticancer mechanisms of this compound?

Advanced methodologies include:

  • Molecular docking : Computational modeling to predict interactions with oncogenic targets (e.g., PI3K/AKT/mTOR pathway proteins) using software like AutoDock Vina .
  • Gene expression profiling : RNA sequencing or qRT-PCR to identify differentially expressed genes in treated cancer cells (e.g., HeLa) versus controls .
  • In vivo validation : Xenograft models in immunodeficient mice, with tumor volume measurements and immunohistochemical analysis of apoptosis markers (e.g., caspase-3) .
  • Dose optimization : Pharmacokinetic studies (e.g., LC-MS/MS) to determine bioavailability and establish therapeutic windows .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Meta-analysis : Systematic review of published MIC values, anticancer IC₅₀, and cytotoxicity data to identify trends and outliers. Use statistical tools (e.g., R or Prism) for heterogeneity assessment .
  • Standardization : Adopt uniform protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability in extraction methods, solvent choices, and cell culture conditions .
  • Orthogonal validation : Replicate conflicting results using alternative assays (e.g., replacing MTT with ATP-based luminescence for cytotoxicity) .

Q. What synthetic modifications enhance this compound’s bioavailability or target specificity?

  • Derivatization : Acetylation or tosylation of hydroxyl groups to improve lipophilicity, as demonstrated in budesonide analogues .
  • Prodrug design : Conjugation with PEG or peptide carriers for sustained release, monitored via stability tests in simulated physiological fluids .
  • Structure-activity relationship (SAR) studies : Systematic modification of the triterpenoid scaffold (e.g., esterification at C-11) to correlate structural changes with bioactivity .

Data Presentation and Reproducibility

Q. How should researchers present analytical data for this compound in publications?

  • Tables : Include retention times, NMR shifts (δ ppm), and mass spectral data. Use footnotes to explain abbreviations (e.g., “s” for singlet) .
  • Figures : High-resolution chromatograms (HPLC/LC-MS) with labeled peaks and UV spectra. For bioactivity data, dose-response curves with error bars (SD or SEM) .
  • Supplementary Materials : Raw NMR spectra, crystallographic data (if available), and detailed protocols for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.